molecular formula C10H16N2O B8445208 2,2-Dimethyl-3-oxo-3-(1-piperidinyl)propanenitrile

2,2-Dimethyl-3-oxo-3-(1-piperidinyl)propanenitrile

Cat. No. B8445208
M. Wt: 180.25 g/mol
InChI Key: BPMWPWIFDASGIR-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A solution of Example 393A (0.9 g, 5 mmol) in 10 mL of THF was treated with a 1M solution of LAH in THF (10 mL, 10 mmol), stirred at room temperature for 6 hours, cooled to 0° C., and treated with 10 mL of saturated ammonium chloride and 30 mL of diethyl ether. The organic layer was washed with saturated ammonium chloride solution (3×), dried (Na2SO4), filtered, and concentrated to provide the desired product. MS (ESI(+)) m/e 171 (M+H)+.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([C:5](=O)[N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[C:3]#[N:4].[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+].C(OCC)C>C1COCC1>[CH3:1][C:2]([CH3:13])([CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][NH2:4] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(C#N)(C(N1CCCCC1)=O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The organic layer was washed with saturated ammonium chloride solution (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CN)(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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